molecular formula C6H12ClNO2S B13894876 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No.: B13894876
M. Wt: 197.68 g/mol
InChI Key: AQAADIUBEVELEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves several steps. The starting material is typically a bicyclo[1.1.1]pentane derivative, which undergoes a series of reactions to introduce the methylsulfonyl and amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological systems.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can be compared to other similar compounds, such as:

    3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a methylsulfonyl group, which can significantly alter its chemical properties and biological activity.

    3-Methanesulfonylbicyclo[1.1.1]pentan-1-amine: This compound lacks the hydrochloride salt, which can affect its solubility and stability.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-10(8,9)6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H

InChI Key

AQAADIUBEVELEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C12CC(C1)(C2)N.Cl

Origin of Product

United States

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